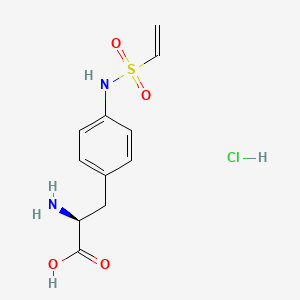
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF3IN. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a benzonitrile derivative. One common method includes the iodination of 4-chloro-3-(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The chlorine and iodine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: Contains an additional trifluoromethyl group, altering its chemical properties and reactivity.
3-(Trifluoromethyl)benzonitrile: Lacks both chlorine and iodine atoms, resulting in different reactivity and applications.
Uniqueness
4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is unique due to the combination of chlorine, iodine, and trifluoromethyl groups, which confer distinct chemical properties. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
62584-28-5 |
|---|---|
Formule moléculaire |
C8H2ClF3IN |
Poids moléculaire |
331.46 g/mol |
Nom IUPAC |
4-chloro-3-iodo-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3IN/c9-7-5(8(10,11)12)1-4(3-14)2-6(7)13/h1-2H |
Clé InChI |
WKKIELWEPGRLHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Cl)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)

![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)


![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)

